molecular formula C14H13F2NO B2730984 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone CAS No. 1797559-10-4

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone

Cat. No.: B2730984
CAS No.: 1797559-10-4
M. Wt: 249.261
InChI Key: QELHWORYJKLHSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthetic Cannabinoids and Pharmacological Research

Research on compounds with azabicyclooctane structures often intersects with pharmacological investigations, including studies on synthetic cannabinoids and muscarinic receptor ligands. For instance, synthetic cannabinoids have been a subject of toxicology and pharmacology studies due to their use and potential health impacts. Compounds similar to the one described might be explored for their receptor activity, psychoactive effects, or therapeutic potentials. A noteworthy point is the toxicological impact of synthetic cannabinoids, such as acute kidney injury and other health risks, which are critical areas of medical and forensic research (Murphy et al., 2012).

Nephrotoxicity and Antibiotic Research

Another research avenue could be the nephrotoxic effects of certain pharmaceutical compounds. Studies on antibiotics, for instance, explore the balance between therapeutic benefits and potential adverse effects on kidney function. The detailed examination of nephrotoxicity, as seen in the research on combinations of antibiotics and their impacts on renal function, provides valuable insights for developing safer and more effective treatments (Mondorf Aw, 1979).

Environmental and Human Exposure Studies

Furthermore, research on human exposure to various chemicals, including environmental phenols, parabens, and UV filters like benzophenone, is crucial for understanding the implications of widespread chemical use in consumer products. Studies assessing the exposure levels in populations help in identifying potential risks and informing regulatory decisions to ensure public health safety (Heffernan et al., 2015).

Mechanism of Action

If the compound is a biologically active substance, such as a drug, its mechanism of action in the body would be studied. This includes understanding how the compound interacts with biological molecules and how these interactions lead to its biological effects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on how to handle and dispose of the compound safely would also be included .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO/c15-11-5-2-6-12(16)13(11)14(18)17-9-3-1-4-10(17)8-7-9/h1-3,5-6,9-10H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELHWORYJKLHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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